Methyl 2-(phenylamino)acetate

Catalog No.
S3406015
CAS No.
23284-84-6
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(phenylamino)acetate

CAS Number

23284-84-6

Product Name

Methyl 2-(phenylamino)acetate

IUPAC Name

methyl 2-anilinoacetate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3

InChI Key

SZJUWKPNWWCOPG-UHFFFAOYSA-N

SMILES

COC(=O)CNC1=CC=CC=C1

Synonyms

D-alpha-phenylglycine methyl ester, methyl phenylglycine, methyl phenylglycine hydrochloride, methyl phenylglycine tartrate (1:1), (R-(R*,R*))-(R)-isomer, methyl phenylglycine, (+-)-isomer, methyl phenylglycine, (R)-isomer, phenylglycine methyl ester

Canonical SMILES

COC(=O)CNC1=CC=CC=C1

Chiral Analysis: Determining Absolute Configuration

One crucial application of PhgOMe lies in determining the absolute configuration of chiral carboxylic acids. These acids possess a carbon atom with four different substituents, leading to two non-superimposable mirror images (enantiomers). Determining the specific spatial arrangement of these groups is essential for understanding their properties and biological activity. PhgOMe forms diastereomeric amides with these acids, allowing researchers to distinguish between enantiomers through differences in their physical and spectroscopic properties. This technique, known as the Mosher method, is widely used in various fields, including organic chemistry, medicinal chemistry, and natural product research .

Organic Synthesis: Building Block for Peptide Synthesis

PhgOMe serves as a valuable building block in the synthesis of peptides and other complex molecules. Its structure incorporates a protected amino acid (phenylglycine) and a methyl ester group. This combination allows for efficient coupling reactions with other amino acid derivatives, enabling the stepwise construction of peptide chains. The methyl ester group can be readily deprotected to yield the free carboxylic acid, crucial for peptide bond formation .

Medicinal Chemistry: Exploring Bioactive Molecules

PhgOMe plays a role in exploring the potential of bioactive molecules. By incorporating this moiety into candidate drug molecules, researchers can investigate their metabolic stability, cell permeability, and overall drug-like properties. This information is crucial for optimizing the design and development of potential therapeutic agents .

Methyl 2-(phenylamino)acetate is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2. It is characterized by the presence of a phenylamino group attached to an acetate moiety. This compound is often encountered in the synthesis of various pharmaceuticals and serves as a valuable intermediate in organic chemistry. The hydrochloride salt form, Methyl 2-(phenylamino)acetate hydrochloride, is commonly used in laboratory settings due to its enhanced solubility and stability in aqueous environments .

, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, wherein the ester group is replaced by other functional groups under basic or acidic conditions .

These reactions highlight the compound's versatility as a synthetic intermediate.

Methyl 2-(phenylamino)acetate can be synthesized through several methods, with one common route involving the reaction of methyl chloroacetate with aniline. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The product can be isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid .

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to optimize the synthesis process. This method allows for precise control over reaction conditions, including temperature and pressure, ensuring consistent product quality and yield.

Methyl 2-(phenylamino)acetate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Organic Synthesis: The compound is utilized in the preparation of other organic molecules due to its reactive functional groups.
  • Research: It is used in biochemical studies to explore enzyme interactions and metabolic pathways .

While specific interaction studies on Methyl 2-(phenylamino)acetate are scarce, its potential effects on enzyme activity and cellular metabolism suggest that it could be a valuable compound for further research into biochemical interactions. Understanding these interactions could lead to insights into its pharmacological properties and therapeutic applications.

Several compounds exhibit structural similarities to Methyl 2-(phenylamino)acetate. Notable examples include:

  • Methyl 2-(phenylamino)propanoate hydrochloride
  • Ethyl 2-(phenylamino)acetate hydrochloride
  • Methyl 2-(phenylamino)butanoate hydrochloride

Uniqueness

Methyl 2-(phenylamino)acetate stands out due to its specific structural features that confer distinct reactivity and selectivity in

XLogP3

0.9

Sequence

G

Dates

Modify: 2023-08-19

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